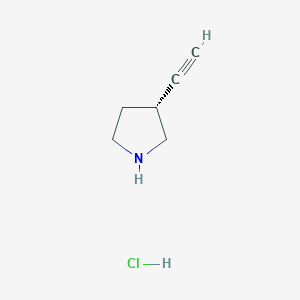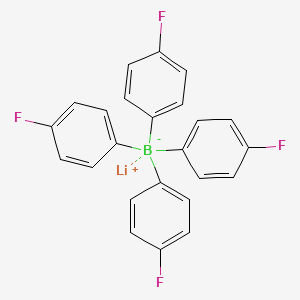![molecular formula C18H20BrNO B12960126 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is a synthetic organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a phenylcyclohexyl group attached via an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine typically involves several steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Phenylcyclohexyl Group: The phenylcyclohexyl group is synthesized separately, often through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The brominated pyridine is then coupled with the phenylcyclohexyl group through an oxy-methyl linkage using a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-bromo-2-methylpyridine: Similar structure but with a methyl group instead of the phenylcyclohexyl group.
2-bromo-3-phenylpyridine: Similar structure but with the phenyl group directly attached to the pyridine ring.
4-bromo-2-phenylpyridine: Bromine atom at a different position on the pyridine ring.
Uniqueness
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is unique due to the presence of the phenylcyclohexyl group attached via an oxy-methyl linkage, which can impart distinct chemical and biological properties compared to other bromopyridines.
特性
分子式 |
C18H20BrNO |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
3-bromo-2-[(4-phenylcyclohexyl)oxymethyl]pyridine |
InChI |
InChI=1S/C18H20BrNO/c19-17-7-4-12-20-18(17)13-21-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-7,12,15-16H,8-11,13H2 |
InChIキー |
UTBJVDUJXZJTCQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)OCC3=C(C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)


![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)

![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)

